molecular formula C₁₀H₉F₃O₄ B1140808 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate CAS No. 883241-39-2

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate

Cat. No.: B1140808
CAS No.: 883241-39-2
M. Wt: 250.17
InChI Key:
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Description

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is an organic compound with the molecular formula C10H9F3O4 It is characterized by the presence of trifluoromethyl, hydroxy, and methoxy groups attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as tin and hydrochloric acid.

    Substitution: The amine group is then substituted with a trifluoromethyl group using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-chloro-3-(trifluoromethyl)benzoate
  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Uniqueness

3-Trifluoromethyl-4-hydroxy-5-methoxy Methyl Benzoate is unique due to the combination of trifluoromethyl, hydroxy, and methoxy groups on the benzoate structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-7-4-5(9(15)17-2)3-6(8(7)14)10(11,12)13/h3-4,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJGXXCOCSGOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652689
Record name Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883241-39-2
Record name Methyl 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methoxy-4-methoxymethoxy-5-trifluoromethylbenzoic acid methyl ester (453 mg) in THF (4 mL) was added 6N-hydrochloric acid (4 mL), and the mixture was stirred at room temperature for 30 minutes. The reaction solution was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 to 3:1, v/v) to give the title compound (186 mg).
Name
3-methoxy-4-methoxymethoxy-5-trifluoromethylbenzoic acid methyl ester
Quantity
453 mg
Type
reactant
Reaction Step One
Quantity
4 mL
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reactant
Reaction Step One
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Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
COCOc1c(OC)cc(C(=O)OC)cc1C(F)(F)F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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